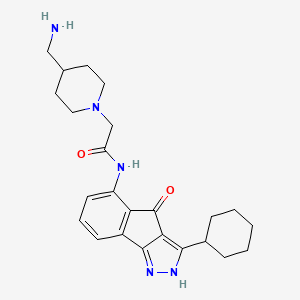

CDK2-IN-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H31N5O2 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]-N-(3-cyclohexyl-4-oxo-2H-indeno[1,2-c]pyrazol-5-yl)acetamide |

InChI |

InChI=1S/C24H31N5O2/c25-13-15-9-11-29(12-10-15)14-19(30)26-18-8-4-7-17-20(18)24(31)21-22(27-28-23(17)21)16-5-2-1-3-6-16/h4,7-8,15-16H,1-3,5-6,9-14,25H2,(H,26,30)(H,27,28) |

InChI Key |

AITZHKQVQNLKHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C3C(=NN2)C4=C(C3=O)C(=CC=C4)NC(=O)CN5CCC(CC5)CN |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CDK2-IN-29

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. CDK2-IN-29, also identified as compound 13q in its primary publication, is a potent inhibitor of CDK2 belonging to the indenopyrazole class of compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects. Detailed experimental protocols for key assays and a summary of its inhibitory activity are presented to support further research and development efforts.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the catalytic subunit of the CDK2/cyclin E and CDK2/cyclin A complexes. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, thereby inducing cell cycle arrest at the G1/S transition and potentially leading to apoptosis. The primary molecular mechanism involves the inhibition of the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry.

CDK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical CDK2 signaling pathway and the inhibitory action of this compound.

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized through biochemical assays. The following table summarizes the available quantitative data.

| Target | IC50 (nM) |

| CDK2 | 96 |

| CDK4 | 360 |

| Data from MedChemExpress product page, referencing Yue et al., J Med Chem. 2002.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of CDK2 inhibitors like this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2 kinase activity.

Materials:

-

Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex

-

Histone H1 as a substrate

-

This compound (dissolved in DMSO)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Workflow Diagram:

Caption: Experimental workflow for a radiometric CDK2 kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the kinase reaction mixture containing the CDK2/cyclin complex and Histone H1 to each well.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Dry the plate and measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., a line with known CDK2 dependency)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for pRb Inhibition

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of Rb.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence substrate and imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-Rb and total Rb.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Normalize the phospho-Rb signal to the total Rb and loading control signals to determine the extent of inhibition.

Conclusion

This compound is a valuable tool compound for studying the biological roles of CDK2. Its mechanism of action as an ATP-competitive inhibitor leads to cell cycle arrest and provides a basis for its potential as an anti-proliferative agent. The experimental protocols detailed in this guide offer a framework for the further investigation and characterization of this compound and other novel CDK2 inhibitors. Further studies are warranted to establish a more comprehensive kinase selectivity profile and to evaluate its efficacy and safety in in vivo models.

References

Unveiling CDK2-IN-29: A Technical Guide to an Indenopyrazole-Based Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of CDK2-IN-29, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound, also identified as compound 13q in the primary literature, belongs to a novel class of indenopyrazole-based ATP-competitive inhibitors. This document details the quantitative biochemical and cellular activity, outlines the experimental protocols for its characterization, and visualizes the underlying biological pathways and discovery workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, facilitating a clear comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 (nM) |

|---|---|

| CDK2 | 96[1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (µM) |

|---|

| HCT116 (Colon Carcinoma) | Proliferation | Data not publicly available |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.

General Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against a panel of protein kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., CDK2/cyclin A, CDK4/cyclin D1)

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-serine/threonine antibody

-

Time-resolved fluorescence reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a microplate, combine the kinase, biotinylated peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add a solution of Europium-labeled anti-phospho-serine/threonine antibody and incubate.

-

After a final wash, add an enhancement solution and measure the time-resolved fluorescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Treat the cells with the compound dilutions and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the CDK2 signaling pathway, a typical experimental workflow for inhibitor screening, and the logical progression of the discovery of this compound.

References

Unveiling CDK2-IN-29: A Technical Guide to a Pyrazolo[1,5-a]pyrimidine-Based Cyclin-Dependent Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of CDK2-IN-29, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols for its characterization. This compound, also identified as Compound 13q, emerges from the pyrazolo[1,5-a]pyrimidine (B1248293) chemical class, a scaffold known for yielding potent kinase inhibitors.

Core Compound Data

This compound is a small molecule inhibitor targeting the ATP-binding pocket of cyclin-dependent kinases. Its primary activity is against CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition.

| Parameter | Value | Target |

| IC50 | 96 nM | CDK2 |

| IC50 | 360 nM | CDK4 |

Table 1: Biochemical Potency of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of CDK2. By occupying the ATP-binding site, it prevents the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb). Inhibition of CDK2 leads to a halt in the cell cycle at the G1/S checkpoint, thereby preventing DNA replication and cell division. The simplified signaling pathway is illustrated below.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used to characterize this compound.

Biochemical Kinase Assay (CDK2 and CDK4)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

Objective: To measure the concentration of this compound that inhibits 50% of the enzymatic activity of CDK2 and CDK4.

Materials:

-

Recombinant human CDK2/Cyclin E1 and CDK4/Cyclin D1 enzyme complexes.

-

Histone H1 as a substrate.

-

This compound (Compound 13q).

-

[γ-³²P]ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

96-well filter plates.

-

Phosphoric acid wash solution.

-

Scintillation counter.

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the respective CDK/cyclin complex, and the substrate (Histone H1).

-

Add the diluted this compound to the wells. A control with DMSO alone is included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in a selected cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116).

-

Complete cell culture medium.

-

This compound.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.

Conclusion

This compound is a valuable research tool for studying the biological roles of CDK2 and for the preclinical exploration of CDK2 inhibition as a therapeutic strategy in oncology. Its pyrazolo[1,5-a]pyrimidine core structure represents a promising scaffold for the development of next-generation kinase inhibitors. The data and protocols presented in this guide are intended to facilitate further investigation into the properties and potential applications of this potent CDK2 inhibitor.

Unveiling the Potency and Selectivity of CDK2-IN-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitor CDK2-IN-29, focusing on its inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4). This document summarizes the compound's potency, outlines a general experimental protocol for determining IC50 values, and visualizes the intricate signaling pathways of its targets.

Potency Profile of this compound

This compound, also identified as Compound 13q, demonstrates inhibitory activity against cyclin-dependent kinases. Its potency, as defined by the half-maximal inhibitory concentration (IC50), reveals a preferential selectivity for CDK2 over CDK4.

| Target | IC50 Value (nM) |

| CDK2 | 96[1] |

| CDK4 | 360[1] |

Table 1: IC50 Values of this compound for CDK2 and CDK4. The data illustrates that this compound is approximately 3.75-fold more potent against CDK2 than CDK4, highlighting its potential as a selective CDK2 inhibitor.

Experimental Protocol: Determination of IC50 Values

The following is a generalized protocol for determining the IC50 value of an inhibitor, such as this compound, using a cell-based assay like the MTT assay. This method measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%.

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (or other inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette and sterile tips

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Perform serial dilutions of the inhibitor in complete growth medium to achieve a range of desired concentrations. A vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only) should be included.

-

Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

To better understand the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams are provided.

Caption: Workflow for IC50 Determination using a Cell-Based Assay.

Caption: Simplified CDK2/CDK4 Signaling Pathway in Cell Cycle Progression.

Cyclin-dependent kinases are pivotal regulators of the cell cycle.[2][3] In the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[4][5] This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[2] E2F then promotes the transcription of genes necessary for the S phase, including Cyclin E.[2][5] Cyclin E subsequently activates CDK2, which further phosphorylates Rb in a positive feedback loop, leading to a full commitment to cell division and the initiation of DNA replication.[2][3] The activity of these kinases is tightly regulated by CDK inhibitors such as p16INK4A, which specifically inhibits CDK4/6, and p21/p27, which can inhibit the Cyclin E/CDK2 complex.[4][5] Given the roles of CDK2 and CDK4 in cell cycle progression, their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

The Role of CDK2-IN-29 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of CDK2-IN-29 (also known as INCB123667), a potent and highly selective inhibitor of CDK2. We will explore its mechanism of action, its effects on cell cycle regulation, and present available quantitative data on its biochemical and cellular activity. Additionally, this guide outlines detailed experimental protocols for key assays relevant to the study of CDK2 inhibitors and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to CDK2 and its Role in the Cell Cycle

The eukaryotic cell cycle is a tightly orchestrated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin subunits, are the master regulators of this process. CDK2, in complex with cyclin E, is instrumental in driving the cell from the G1 (first gap) phase into the S (synthesis) phase, where DNA replication occurs.[1]

The CDK2/cyclin E complex phosphorylates several key substrates, most notably the Retinoblastoma protein (Rb).[2] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby repressing the expression of genes required for S-phase entry. Upon phosphorylation by the CDK2/cyclin E complex, Rb undergoes a conformational change, releasing E2F and allowing the transcription of target genes that initiate DNA synthesis.[3] Subsequently, the CDK2/cyclin A complex is crucial for the progression through the S phase and the transition into the G2 phase.[1]

In many cancers, the CDK2 pathway is hyperactivated, often due to the amplification or overexpression of the CCNE1 gene, which encodes cyclin E1.[4] This leads to uncontrolled cell proliferation and genomic instability. Consequently, the development of selective CDK2 inhibitors has become a promising strategy in oncology.

This compound: A Potent and Selective CDK2 Inhibitor

This compound (INCB123667) is a novel, orally bioavailable small molecule inhibitor of CDK2.[2] Preclinical studies have demonstrated its high potency and selectivity for CDK2 over other cyclin-dependent kinases.

Mechanism of Action

This compound exerts its function by competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates.[5] This inhibition of CDK2 activity leads to the accumulation of hypophosphorylated Rb, which in turn sequesters E2F transcription factors.[2] The net result is a blockage of the G1/S transition, leading to cell cycle arrest and an induction of apoptosis in cancer cells that are dependent on CDK2 activity.[5]

dot

Caption: CDK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (INCB123667).

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) | Selectivity vs. CDK2/cyclin E1 |

| CDK2/cyclin E1 | 0.87 | - |

| CDK1/cyclin B1 | 195 | 224-fold |

| CDK4 | Inactive | >1000-fold |

| CDK6 | Inactive | >1000-fold |

| CDK7 | Inactive | >1000-fold |

| CDK9 | Inactive | >1000-fold |

| Data sourced from preclinical studies.[2][4] |

Table 2: Cellular Activity of this compound in CCNE1-high Cancer Cell Lines

| Cell Line | Cancer Type | Effect |

| HCC1569 | Breast Cancer (TNBC) | Sensitive to growth inhibition |

| MDAMB157 | Breast Cancer (TNBC) | Sensitive to growth inhibition |

| OVCAR3 | Ovarian Cancer | Inhibition of Rb phosphorylation |

| Data indicates sensitivity to this compound in cell lines with high CCNE1 expression.[4] |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment | Tumor Growth Inhibition |

| HCC1569 Xenograft (Breast Cancer) | INCB123667 (30 mg/kg) | 66.5% |

| HCC1569 Xenograft (Breast Cancer) | Palbociclib (75 mg/kg) | 34% |

| Comparison of in vivo efficacy in a CCNE1-high breast cancer model.[6] |

Table 4: Clinical Trial Data for INCB123667 in Advanced Solid Tumors (Phase 1)

| Tumor Type | Patient Population | Dosing Regimens | Overall Response Rate (ORR) | Disease Control Rate (DCR) |

| Ovarian Cancer | Platinum-Resistant | 50mg BID, 100mg QD, 125mg QD | 24.3% | 75.7% |

| Endometrial Cancer | Advanced/Metastatic | 50mg - 150mg (QD or BID) | Partial responses observed | - |

| Preliminary data from a Phase 1 clinical trial (NCT05238922).[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CDK2 inhibitors like this compound.

CDK2 Kinase Assay (Biochemical)

This assay quantifies the enzymatic activity of CDK2 and the inhibitory potential of test compounds.

Materials:

-

Recombinant human CDK2/cyclin E1 complex

-

Histone H1 (as substrate)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test inhibitors) dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant CDK2/cyclin E1, and Histone H1 substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

dot

Caption: Workflow for a CDK2 Kinase Assay.

Cell Proliferation Assay (Cellular)

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., OVCAR3, HCC1569)

-

Complete cell culture medium

-

96-well plates

-

This compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

-

At the end of the incubation period, add the CellTiter-Glo® reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound or DMSO for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

dot

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Western Blot Analysis of Cell Cycle Proteins

This technique is used to assess the levels and phosphorylation status of key cell cycle regulatory proteins after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-cyclin E, anti-CDK2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein levels and phosphorylation status.

Conclusion

This compound (INCB123667) is a potent and selective CDK2 inhibitor with a clear mechanism of action centered on the inhibition of Rb phosphorylation and subsequent G1/S cell cycle arrest. Preclinical and early clinical data demonstrate its promising anti-tumor activity, particularly in cancers characterized by high levels of cyclin E1. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other CDK2 inhibitors in both basic research and drug development settings. As our understanding of the intricacies of cell cycle regulation in cancer continues to grow, targeted therapies like this compound hold significant potential for improving patient outcomes.

References

- 1. Incyte’s CDK2 Inhibitor INCB123667 Shows Promising Evidence of Clinical Activity in Patients with Advanced Solid Tumors, Notably Ovarian Cancer | Business Wire [sttinfo.fi]

- 2. INCB-123667 shows efficacy in cyclin E-overexpressing tumor xenograft models | BioWorld [bioworld.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. onclive.com [onclive.com]

- 6. youtube.com [youtube.com]

CDK2-IN-29 and its Role in DNA Damage Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily active at the G1/S transition and during the S phase. Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention. CDK2-IN-29, also identified as Compound 13q, is a potent inhibitor of cyclin-dependent kinases. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a particular focus on its interplay with DNA damage response (DDR) pathways. The information presented herein is intended to support research and drug development efforts targeting CDK2.

This compound: Potency and Selectivity

This compound demonstrates significant inhibitory activity against CDK2 and, to a lesser extent, CDK4. The half-maximal inhibitory concentration (IC50) values are crucial for determining the compound's potency and for designing effective in vitro and in vivo experiments.

| Target | IC50 (nM) |

| CDK2 | 96[1][2] |

| CDK4 | 360[1][2] |

Core Mechanism of Action: Intersection with the DNA Damage Response

Inhibition of CDK2 by compounds like this compound has profound effects on the cellular response to DNA damage. CDK2 plays a dual role in this context: its activity is required for the proper execution of DNA repair, while its inhibition can also induce DNA damage and activate downstream signaling cascades.

The ATM-p53-p21 Signaling Cascade

Upon DNA damage, the cell activates a complex signaling network to arrest the cell cycle and initiate repair. A key pathway involves the Ataxia Telangiectasia Mutated (ATM) kinase, the tumor suppressor p53, and the CDK inhibitor p21.

When CDK2 is inhibited, it can lead to the accumulation of DNA double-strand breaks (DSBs). This triggers the activation of the ATM kinase, which in turn phosphorylates and activates p53. Activated p53 then transcriptionally upregulates the expression of p21. The p21 protein binds to and inhibits CDK2/Cyclin E and CDK2/Cyclin A complexes, leading to a G1/S phase cell cycle arrest. This provides the cell with time to repair the damaged DNA before entering the S phase.

Role in DNA Double-Strand Break Repair Pathways

CDK2 activity is intricately linked to the two major pathways for repairing DNA double-strand breaks: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

Homologous Recombination (HR)

HR is a high-fidelity repair mechanism that is predominantly active in the S and G2 phases of the cell cycle. CDK2 activity is essential for initiating the resection of DNA ends, a critical step in HR. By phosphorylating key proteins involved in resection, CDK2 promotes the formation of single-stranded DNA overhangs necessary for RAD51 loading and subsequent strand invasion. Therefore, inhibition of CDK2 by this compound is expected to impair HR-mediated repair.

Non-Homologous End Joining (NHEJ)

NHEJ is a more error-prone repair pathway that is active throughout the cell cycle. The role of CDK2 in NHEJ is more complex. While some studies suggest that CDK2 activity can influence the choice between HR and NHEJ, others indicate that NHEJ can proceed in the absence of high CDK2 activity. The cyclin A1-CDK2 complex, in particular, has been shown to activate NHEJ.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound to investigate its effects on DNA damage response pathways.

Western Blotting for DDR Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the ATM-p53-p21 pathway following treatment with this compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known CDK2 dependency)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-p21, anti-CDK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound for the desired duration.

-

Fixation and Permeabilization:

-

Fix cells with 4% PFA for 15 minutes.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Staining:

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with anti-γH2AX primary antibody for 1-2 hours.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus.

-

Conclusion

This compound is a potent inhibitor of CDK2 that interfaces with the DNA damage response at multiple levels. By inducing DNA damage and modulating key repair pathways, it represents a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for investigating the detailed mechanisms of action of this compound and other CDK2 inhibitors in the context of DNA damage and repair. Further research is warranted to fully elucidate the therapeutic potential of targeting CDK2 in cancers with specific DDR deficiencies.

References

CDK2-IN-29: An In-depth Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDK2-IN-29, also identified as compound 13q in its discovery publication, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This technical guide provides a comprehensive overview of the target protein interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information is intended to support researchers and drug development professionals in their exploration of CDK2 inhibition for therapeutic applications.

Introduction to CDK2 and its Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by the binding of cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for initiating DNA replication, while the CDK2/Cyclin A complex is involved in the progression and completion of the S phase. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for anticancer drug development.

This compound is a small molecule inhibitor that has demonstrated significant potency against CDK2. Understanding its specific interactions with its primary targets and potential off-targets is crucial for its development as a therapeutic agent.

Quantitative Analysis of this compound Target Interactions

This compound has been evaluated for its inhibitory activity against CDK2 and other kinases. The following table summarizes the available quantitative data.

| Target Protein | Inhibitory Potency (IC50) |

| CDK2 | 96 nM[1] |

| CDK4 | 360 nM[1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways Modulated by CDK2 Inhibition

Inhibition of CDK2 by this compound disrupts the normal progression of the cell cycle, primarily by arresting cells at the G1/S checkpoint. This is achieved by preventing the phosphorylation of key substrates necessary for DNA replication. One of the most critical substrates of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping E2F in an inactive state and thereby halting cell cycle progression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's target interactions.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex

-

Kinase substrate (e.g., Histone H1)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 10 µM with 3-fold serial dilutions.

-

Reaction Setup: In a well of a microplate, add the CDK2/Cyclin complex, the kinase substrate, and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Equipment for heating (e.g., PCR machine)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble CDK2 at each temperature is quantified, typically by Western blotting using a CDK2-specific antibody or by mass spectrometry.

-

Data Analysis: Plot the amount of soluble CDK2 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of the protein.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified recombinant CDK2 protein

-

This compound

-

Dialysis buffer (ensure the buffer for the protein and the compound are identical)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified CDK2 protein against the chosen buffer extensively. Dissolve this compound in the same final dialysis buffer. Degas both solutions before the experiment.

-

Instrument Setup: Load the CDK2 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the CDK2 solution while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

This compound is a potent inhibitor of CDK2 with a demonstrated effect on cell cycle progression. The quantitative data and experimental protocols provided in this guide offer a foundational understanding of its target interactions. Further characterization, including comprehensive kinome profiling and quantitative proteomics, would provide a more complete picture of its cellular effects and inform its potential as a therapeutic agent. The methodologies outlined here serve as a robust starting point for researchers and drug developers to further investigate the mechanism of action of this compound and other CDK2 inhibitors.

References

CDK2-IN-29: A Technical Guide to its Role in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. CDK2-IN-29, also known as Compound 13q, is a potent inhibitor of CDK2 that has demonstrated potential in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and its effects on cancer cell proliferation, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Data Summary

Inhibitory Activity of this compound

The primary mechanism of action of this compound is the inhibition of cyclin-dependent kinases. Its inhibitory potency has been quantified against CDK2 and CDK4.

| Target | IC50 (nM) |

| CDK2 | 96[1] |

| CDK4 | 360[1] |

Antiproliferative Activity of this compound

The antiproliferative effects of a compound identified as "compound 13q" have been evaluated against a panel of human cancer cell lines. Assuming this is the same molecule as this compound, the following GI50 values were reported:

| Cell Line | Cancer Type | GI50 (µM) |

| A-549 | Lung Carcinoma | 15.47 |

| HeLa | Cervical Carcinoma | 5.30 |

| Hep G2 | Hepatocellular Carcinoma | 6.15 |

| MCF-7 | Breast Adenocarcinoma | 13.39 |

Experimental Protocols

Synthesis of this compound (Compound 13q)

Detailed synthetic procedures would be extracted from the full text of Yue et al., J Med Chem. 2002 Nov 21;45(24):5233-48, once available.

CDK2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against CDK2.

General Principle: A common method for assessing kinase activity is to measure the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylation is quantified, often using a radioactive label (e.g., ³²P-ATP or ³³P-ATP) or through antibody-based detection methods (e.g., ELISA, Western blot).

Illustrative Protocol (based on typical kinase assay procedures):

-

Reaction Setup: Prepare a reaction mixture containing recombinant human CDK2/cyclin E complex, a suitable substrate (e.g., a histone H1-derived peptide), and ATP in a kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction, often by adding a solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radioactive ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity. This is often a luminescence-based assay.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To determine the antiproliferative effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A-549, HeLa, Hep G2, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle-treated cells. Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

Caption: General workflow for an in vitro CDK2 kinase inhibition assay.

Caption: Workflow for assessing cancer cell proliferation using the MTT assay.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CDK2-IN-29 and other notable Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The information presented herein is intended to support research and development efforts in the field of oncology and cell cycle regulation. This document details the biochemical activity of these compounds, outlines experimental protocols for their evaluation, and illustrates their mechanism of action within relevant signaling pathways.

Core Compound: this compound

This compound, also identified as Compound 13q in some literature, is a potent inhibitor of Cyclin-Dependent Kinases (CDKs). Its primary activity is against CDK2, a key regulator of the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a significant target for therapeutic intervention.

Quantitative Bioactivity Data of Selected CDK2 Inhibitors

The following table summarizes the in vitro inhibitory activities of this compound and other well-characterized CDK2 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound Name | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Cell-based Assay (Cell Line) GI50/EC50 (nM) | Reference |

| This compound | 96[1] | - | 360[1] | - | - | - | MedChemExpress |

| Roscovitine | 700 | 650 | >100,000 | - | - | - | [2] |

| AT7519 | 47 | 100 | - | - | <10 | HCT-116: 110 | [2] |

| PF-07104091 | - | - | - | - | - | OVCAR3 (ovarian): induces tumor reduction | [3] |

| BLU-222 (Cirtociclib) | - | - | - | - | - | KLE, HEC-1-B (endometrial): potent antiproliferative activity | [1] |

| INX-315 | - | - | - | - | - | Effective in CCNE1-amplified and CDK4/6i-resistant models | [4] |

| Compound 8b | 0.77 | - | - | - | - | MDA-MB-468 (breast): GI50 available | [5] |

Key Signaling Pathway: CDK2 in Cell Cycle Progression

CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins and phosphorylation events. The following diagram illustrates the canonical CDK2 activation pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of CDK2 inhibitors. Below are protocols for key in vitro assays.

Biochemical Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

Test compounds (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP

-

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

-

384-well white assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[6]

-

Enzyme Preparation: Dilute the CDK2 enzyme to the desired concentration in Kinase Buffer.

-

Substrate/ATP Mix: Prepare a mix of the kinase substrate and ATP in Kinase Buffer.

-

Kinase Reaction:

-

Reaction Termination and ATP Depletion:

-

ADP Detection:

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western Assay for CDK2 Activity

This assay measures the phosphorylation of CDK2 substrates within cells, providing a measure of the inhibitor's cellular potency.

Materials:

-

Human cancer cell line of interest (e.g., MDA-MB-468)[5]

-

96-well or 384-well tissue culture plates

-

Test compounds

-

Complete cell culture medium and serum-free medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1X PBS with 1% BSA and 0.1% Tween-20)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb)

-

Fluorescently labeled secondary antibodies (e.g., IRDye®-conjugated)

Procedure:

-

Cell Seeding: Seed cells in a microplate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours).

-

Fixation: Remove the culture medium and fix the cells with Fixation Solution for 20 minutes at room temperature.[8]

-

Permeabilization: Wash the cells with PBS and then add Permeabilization Buffer for 20 minutes.[8]

-

Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1.5 hours.[8]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in Blocking Buffer overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the cells and then incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.[8]

-

Data Acquisition: After a final wash, scan the plate using an imaging system capable of detecting the fluorescent signal (e.g., LI-COR® Odyssey®).

-

Data Analysis: Quantify the fluorescence intensity for the phospho-protein and normalize it to the total protein signal. Determine the EC50 value by plotting the normalized signal against the compound concentration.

Conclusion

This compound and its related compounds represent a promising class of molecules for the development of targeted cancer therapies. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CDK2 inhibition. Careful consideration of inhibitor potency, selectivity, and cellular activity, as determined by the assays described, is critical for the successful advancement of these compounds into clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. ulab360.com [ulab360.com]

- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

Understanding the Biological Activity of CDK2-IN-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CDK2 in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in conjunction with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in regulating the cell cycle.[1][2] Specifically, the CDK2/Cyclin E complex is instrumental in the transition from the G1 to the S phase, a critical checkpoint for DNA replication.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it a significant target for the development of novel anticancer therapeutics. This guide provides a detailed overview of the biological activity of CDK2-IN-29, a potent inhibitor of CDK2.

This compound: A Potent Indenopyrazole-Based Inhibitor

This compound, also identified as compound 13q in its primary publication, is a member of the indenopyrazole class of compounds. It has been characterized as a potent inhibitor of cyclin-dependent kinases.

Quantitative Data Summary

The primary biochemical activity of this compound is its ability to inhibit the kinase activity of CDK2. It also demonstrates inhibitory activity against CDK4, albeit at a lower potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| CDK2 | 96 |

| CDK4 | 360 |

Data sourced from Yue EW, et al., J Med Chem. 2002.

Core Signaling Pathway and Experimental Workflow

To understand the context in which this compound functions, it is crucial to visualize the CDK2 signaling pathway and the general workflow for characterizing such inhibitors.

References

A Technical Guide to CDK2-IN-29 for Basic Research in Oncology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CDK2-IN-29, a cyclin-dependent kinase (CDK) inhibitor, and the broader context of targeting CDK2 in oncology research. It is intended to serve as a guide for researchers and drug development professionals interested in the preclinical evaluation of CDK2 inhibitors.

Introduction: The Role of CDK2 in Cancer

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase, where DNA replication occurs.[1][2] In partnership with its regulatory subunits, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (pRb).[3][4] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, thereby driving cell cycle progression.[3][5]

In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[2][6] This can occur through various mechanisms, including the amplification of the CCNE1 gene (which encodes Cyclin E) or through the development of resistance to CDK4/6 inhibitors, a standard therapy for HR+/HER2- breast cancer.[7][8][9] Consequently, the selective inhibition of CDK2 has emerged as a promising therapeutic strategy for various cancers, including breast, ovarian, and glioblastoma.[1][7]

This compound: A Selective Kinase Inhibitor

This compound (also known as Compound 13q) is a small molecule inhibitor of cyclin-dependent kinases.[2] Its primary utility is in basic research to probe the function of CDK2 and explore its potential as a therapeutic target.

The inhibitory activity of this compound has been quantified through biochemical assays, which measure the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50).

| Compound | Target Kinase | IC50 (nM) |

| This compound | CDK2 | 96 |

| CDK4 | 360 | |

| Data sourced from MedChemExpress.[2] |

This data indicates that this compound is more potent against CDK2 than CDK4. For context, other selective CDK2 inhibitors in preclinical and clinical development, such as INX-315 and ZE-940605, exhibit even higher potency and selectivity.[7][9] For instance, ZE-940605 shows sub-nanomolar inhibition of CDK2 (0.38 nM) and is 35-fold more selective for CDK2 over CDK1.[7]

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors like this compound are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the CDK2 enzyme.[1] This action prevents the transfer of a phosphate (B84403) group from ATP to CDK2's substrates. The downstream effects of this inhibition include the prevention of pRb phosphorylation, which keeps E2F in its repressed state, thereby halting the cell cycle at the G1/S checkpoint.[1][10] This can lead to cell cycle arrest, and in some cases, programmed cell death (apoptosis) in cancer cells.[1]

Caption: Mechanism of CDK2 inhibition leading to cell cycle arrest.

The CDK2 Signaling Pathway in Oncology

The CDK2 pathway is central to cell proliferation. Mitogenic signals stimulate the expression of Cyclin D, which partners with CDK4/6 to initiate the phosphorylation of pRb.[5] This partially active pRb allows for the expression of Cyclin E, which then binds to and activates CDK2.[3] The active Cyclin E/CDK2 complex completes the hyperphosphorylation of pRb, leading to the full release of E2F and commitment to DNA replication.[3][5] In cancer, amplification of Cyclin E or loss of natural inhibitors like p27Kip1 can lead to hyperactive CDK2, driving relentless cell division.[11]

Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.

Experimental Protocols for Preclinical Evaluation

The following are generalized protocols for the initial preclinical assessment of a CDK2 inhibitor. These methodologies should be optimized for specific cell lines and experimental conditions.

-

Objective: To determine the IC50 value of the inhibitor against purified CDK2/Cyclin E enzyme.

-

Methodology:

-

Reagents: Purified recombinant human CDK2/Cyclin E, a suitable substrate (e.g., a peptide derived from pRb), and radio-labeled ATP ([γ-³²P]ATP).

-

Procedure: The CDK2/Cyclin E enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction is initiated by adding the substrate and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C) and then stopped.

-

The phosphorylated substrate is separated from the free [γ-³²P]ATP, typically using phosphocellulose paper or beads.

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

-

-

Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines.

-

Methodology:

-

Cell Lines: Select appropriate cancer cell lines, ideally including those with known CCNE1 amplification (e.g., OVCAR3 ovarian cancer cells) and CDK4/6 inhibitor-resistant models.[7]

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Detection: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or MTT) is added to each well.

-

The signal (luminescence or absorbance) is read using a plate reader.

-

Data Analysis: The results are normalized to untreated control cells to determine the percentage of viable cells. The EC50 or GI50 (concentration for 50% growth inhibition) is calculated.

-

-

Objective: To confirm that the inhibitor is engaging its target in a cellular context by assessing the phosphorylation status of a downstream substrate.

-

Methodology:

-

Procedure: Cancer cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated pRb (e.g., at Ser807/811) and total pRb. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Analysis: A reduction in the phosphorylated pRb signal relative to the total pRb and loading control indicates successful inhibition of CDK2 activity in the cells.[10][11]

-

Caption: A typical workflow for the preclinical evaluation of CDK2 inhibitors.

Conclusion and Future Directions

This compound serves as a valuable research tool for investigating the roles of CDK2 in cancer biology. The development of selective CDK2 inhibitors is a critical area of oncology research, particularly for addressing cancers with CCNE1 amplification and overcoming resistance to existing CDK4/6 therapies.[8][9] Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of CDK2 inhibitors and exploring their efficacy in combination with other anti-cancer agents, such as PARP inhibitors or chemotherapy, to achieve synergistic effects and durable tumor regression.[10] The methodologies and pathways described herein provide a foundational framework for researchers to design and execute studies aimed at evaluating novel CDK2-targeted therapeutics.

References

- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. THE FAM53C/DYRK1A axis regulates the G1/S transition of the cell cycle [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective CDK2 inhibitor is active in multiple solid tumor models | BioWorld [bioworld.com]

- 8. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. meridian.allenpress.com [meridian.allenpress.com]

- 11. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Novelty of CDK2-IN-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. A multitude of small molecule inhibitors targeting CDK2 have been developed, each with varying degrees of potency and selectivity. This technical guide focuses on CDK2-IN-29, also identified as Compound 13q, a notable inhibitor of cyclin-dependent kinases. This document provides a comprehensive overview of its known biochemical activity, supplemented by detailed, representative experimental protocols for the evaluation of CDK2 inhibitors. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound's characteristics and the methodologies pertinent to its investigation.

Quantitative Data Summary

The known inhibitory activities of this compound are summarized in the tables below. This data provides a snapshot of its potency against its primary target, CDK2, as well as its activity against CDK4 and a panel of human cancer cell lines.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| CDK2 | 96 |

| CDK4 | 360 |

Table 2: Anti-proliferative Activity of this compound (Compound 13q) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A-549 | Lung Carcinoma | 15.47 |

| HeLa | Cervical Cancer | 5.30 |

| Hep G2 | Hepatocellular Carcinoma | 6.15 |

| MCF-7 | Breast Cancer | 13.39 |

Experimental Protocols

While the precise protocols used for the initial characterization of this compound are not publicly available, this section provides detailed, representative methodologies for key experiments essential in the evaluation of CDK2 inhibitors.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of CDK2 by detecting the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

-

CDK substrate peptide (e.g., Histone H1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compound (this compound)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in Kinase Assay Buffer.

-

In a 384-well plate, add the diluted test compound.

-

Add the CDK2 enzyme and substrate mixture to the wells.

-